molecular formula C26H20ClN3O3S2 B6478341 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 895101-43-6

4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No. B6478341
CAS RN: 895101-43-6
M. Wt: 522.0 g/mol
InChI Key: MOASUZZTPAOWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a useful research compound. Its molecular formula is C26H20ClN3O3S2 and its molecular weight is 522.0 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is 521.0634615 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione”:

Antiviral Applications

This compound, due to its heterocyclic structure, shows potential antiviral properties. Heterocyclic compounds are known for their broad spectrum of physiological activities, including antiviral effects. Research has indicated that derivatives of similar structures exhibit activity against viruses such as herpes simplex virus (HSV), influenza A virus (IAV), and hepatitis viruses (HAV, HBV, HCV) . The presence of sulfur and nitrogen atoms in the compound enhances its ability to interact with viral proteins, potentially inhibiting viral replication.

Antibacterial Applications

The compound’s structure suggests it could be effective against bacterial infections. Sulfur-containing heterocycles, like the one in this compound, have been studied for their antibacterial properties. These compounds can disrupt bacterial cell walls or interfere with bacterial DNA synthesis . This makes them promising candidates for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Antifungal Applications

Similar compounds have shown significant antifungal activity. The sulfur and nitrogen atoms in the heterocyclic ring can interact with fungal enzymes, inhibiting their function and preventing fungal growth . This compound could be explored for its potential to treat fungal infections, particularly those resistant to conventional antifungal drugs.

Anticancer Applications

Heterocyclic compounds are also being investigated for their anticancer properties. The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a potential candidate for cancer therapy . Studies on similar compounds have shown they can induce apoptosis (programmed cell death) in cancer cells, making them effective in reducing tumor growth.

Anti-inflammatory Applications

The compound’s structure suggests it could have anti-inflammatory properties. Heterocyclic compounds have been found to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 . This makes them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Neuroprotective Applications

Research has shown that heterocyclic compounds can have neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This compound could be explored for its potential to prevent or slow the progression of these diseases.

Antioxidant Applications

The compound’s structure allows it to scavenge free radicals, reducing oxidative stress in cells . This antioxidant property is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or drugs to enhance cellular health.

Agricultural Applications

In agriculture, similar compounds have been used as pesticides and herbicides. Their ability to disrupt the growth of pests and weeds makes them valuable in protecting crops . This compound could be investigated for its potential use in sustainable agriculture, reducing the reliance on traditional chemical pesticides.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S2/c1-17-6-2-3-7-19(17)15-30-22-9-5-4-8-21(22)25-24(35(30,32)33)14-28-26(29-25)34-16-23(31)18-10-12-20(27)13-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOASUZZTPAOWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

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